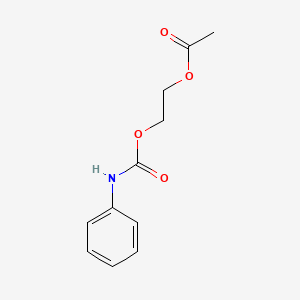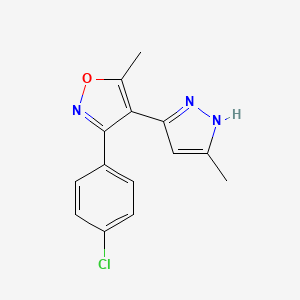
2-(Phenylcarbamoyloxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylcarbamoyloxy)ethyl acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.225 g/mol . It is known for its unique chemical structure, which includes a phenylcarbamoyloxy group attached to an ethyl acetate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyloxy)ethyl acetate typically involves the reaction of 2-hydroxyethyl acetate with phenyl isocyanate in the presence of a catalyst such as dibutyltin dilaurate . The reaction is carried out in an ethyl acetate solvent at low temperatures to ensure the stability of the reactants and products. The crude product is then purified through recrystallization using a mixture of hexanes and ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylcarbamoyloxy)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylate and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: Phenylcarbamate and ethyl alcohol.
Oxidation: Phenylcarbamic acid and acetic acid.
Reduction: Phenylcarbamoyloxyethanol.
Applications De Recherche Scientifique
2-(Phenylcarbamoyloxy)ethyl acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Phenylcarbamoyloxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
2-(Phenylcarbamoyloxy)ethyl acetate can be compared with other similar compounds, such as:
Phenylcarbamate esters: These compounds share a similar structure but differ in the ester moiety, leading to variations in their chemical and biological properties.
Ethyl carbamates: These compounds have a similar ester group but lack the phenylcarbamoyloxy group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
5396-70-3 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-(phenylcarbamoyloxy)ethyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-9(13)15-7-8-16-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
Clé InChI |
TWJSYGYUQYXCCA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)

![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)

![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)


